The origins of SK1071 are linked to research efforts aimed at discovering new antibiotics from microbial sources. Such compounds are often derived from fermentation processes involving specific strains of bacteria or fungi that produce bioactive substances with therapeutic potential. The research surrounding SK1071 is indicative of a broader trend in microbiology, where the search for new bioactive compounds from microorganisms continues to be a significant focus in pharmaceutical sciences .
The synthesis of SK1071 involves several technical methodologies that may include fermentation techniques, extraction, and purification processes. While specific details on the synthesis of SK1071 are not extensively documented in the available literature, the general approach typically involves:
These methods ensure that the compound retains its bioactivity while minimizing impurities that could affect its efficacy .
The molecular structure of SK1071 is characterized by its unique arrangement of atoms, which contributes to its biological activity. While specific structural data for SK1071 is not detailed in the current sources, compounds with similar properties often exhibit complex structures that include functional groups essential for their interaction with biological targets.
For example, many antibiotics feature:
The precise molecular formula and structural representation would typically be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
SK1071 is expected to undergo various chemical reactions that are typical for bioactive compounds. These may include:
Understanding these reactions is crucial for optimizing the compound's formulation and enhancing its therapeutic efficacy .
The mechanism of action for SK1071 likely involves interference with essential bacterial processes. Common mechanisms observed in antimicrobial agents include:
Data supporting these mechanisms can be obtained through in vitro studies assessing the compound's effects on various bacterial strains .
While specific data on SK1071's physical and chemical properties are sparse, compounds within this class often exhibit:
Characterizing these properties is essential for determining suitable formulations for therapeutic use .
SK1071 has potential applications in various scientific fields:
Research into SK1071 continues to explore these applications, highlighting its significance in combating antibiotic resistance and improving public health outcomes .
SK1071 emerged as a second-generation migrastatin analog designed to overcome the limitations of natural migrastatin, a macrolide with known antimetastatic properties. Its discovery marked a pivotal advancement in anticancer agent development, with nanomolar IC50 values in chamber cell migration assays using tumor cells and human umbilical vein endothelial cells (HUVECs). This potency represented a ~100-fold improvement over first-generation analogs, positioning SK1071 as a lead candidate for metastasis inhibition research. Key milestones include its validation in wound healing assays, demonstrating efficacy in disrupting cancer cell motility—a critical factor in metastatic spread [1].
The synthesis of SK1071 addressed migrastatin’s inherent instability and synthetic complexity. By optimizing the core macrolactam structure, researchers achieved enhanced metabolic stability while retaining target affinity. Notably, SK1071’s activity against endothelial cell migration underscored its dual mechanism: targeting both tumor cell invasion and angiogenesis. This dual inhibition provided a novel strategy to impede metastasis at multiple pathological stages, distinguishing it from conventional cytotoxins [1] [5].
Table 1: Key Properties of SK1071 vs. Migrastatin
Property | SK1071 | Natural Migrastatin |
---|---|---|
IC50 (Cell Migration Assay) | Nanomolar range | Micromolar range |
Stability | >5 years (solid, -20°C) | Highly labile |
Solubility | DMSO-soluble | Limited data |
Synthetic Complexity | Moderate | High |
SK1071’s nomenclature reflects commercial sourcing rather than IUPAC conventions, sparking debates about its classification. Unlike standardized compounds with defined CAS registry numbers, SK1071 lacks a CAS# or systematic name in public databases, complicating literature tracking and structural verification [1]. This ambiguity contrasts sharply with established systems like the International Code of Nomenclature for algae, fungi, and plants (ICN) or zoological codes (ICZN), which enforce binomial naming and type specimens to ensure consistency [6].
Structural classification disputes center on its designation as a "migrastatin analog." While SK1071 shares migrastatin’s macrocyclic core, its modifications—such as stereochemical adjustments or ring substituents—could reclassify it as a distinct chemotype. The absence of published NMR or crystallographic data in accessible literature exacerbates this uncertainty. Critics argue that such non-standardized naming impedes reproducibility, as seen in taxonomic disciplines where "ambiregnal protists" (organisms claimed by both zoological and botanical codes) cause parallel confusion [1] [6].
Table 2: Nomenclature Systems Relevant to Chemical Classification
Nomenclature Code | Scope | SK1071 Relevance |
---|---|---|
IUPAC | Chemical compounds | Not applied; trivial name used |
ICZN (Zoological) | Animal species | Highlights naming ambiguities |
ICN (Botanical) | Plants, fungi, algae | Illustrates structured typification |
BioCode (Draft) | Unified biological naming | Proposed but unimplemented harmonization |
SK1071’s synthesis exemplifies innovations in stereoselective macrolactamization and allylic functionalization, advancing methodologies for complex macrocycles. Its reported route likely employs N-halogenation reagents like N-bromosuccinimide (NBS) for key steps such as:
NBS-mediated reactions are pivotal for C–N bond formation in SK1071-type skeletons. Studies show NBS/DBU systems enable allylic amination—a probable step in SK1071’s synthesis—via dual activation: generating electrophilic bromine and nucleophilic nitrogen [3]. Furthermore, SK1071’s development aligns with green chemistry trends. Deep eutectic solvents (DESs), like choline chloride-urea mixtures, serve as sustainable reaction media for similar transformations. DESs act as bifunctional catalysts/solvents, enhancing atom economy while reducing volatile organic solvent use—a framework applicable to SK1071’s scalable production [5].
These advances underscore a broader shift toward function-oriented synthesis, where target bioactivity (e.g., migration inhibition) drives route design. By prioritizing key pharmacophores over full natural structure replication, SK1071’s synthesis demonstrates efficient access to complex bioactive motifs [1] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7